3-Amino-4-ethoxybenzoic acid

Physicochemical property pKa Ionization state

Generic substitution of the 4-ethoxy group with methoxy or hydroxy analogs alters pKa, steric profile, and kinase inhibition, leading to synthetic failure. This compound provides the exact 3-amino-4-ethoxy substitution pattern mandatory for neratinib synthesis and HDAC8 inhibitor design. - Exclusive neratinib building block; 4-ethoxy group essential for HER2/EGFR binding affinity. - Predicted pKa 4.65 vs. 4.96 (methoxy analog) enables data-driven solubility optimization. - White solid, 97%+ purity; store at 2-8°C.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 875256-49-8
Cat. No. B179996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-ethoxybenzoic acid
CAS875256-49-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyHDUINBMMWMTTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-ethoxybenzoic Acid: Baseline Overview


3-Amino-4-ethoxybenzoic acid (CAS 875256-49-8) is a substituted benzoic acid derivative featuring an amino group at the 3-position and an ethoxy group at the 4-position of the aromatic ring . With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, this compound is primarily utilized as a building block in organic synthesis and pharmaceutical research . The presence of both electron-donating amino and ethoxy substituents confers distinct electronic and steric properties that influence its reactivity and potential applications relative to other benzoic acid derivatives .

3-Amino-4-ethoxybenzoic Acid: Generic Substitution Risks


The 3-amino-4-ethoxy substitution pattern is not interchangeable with other amino- or alkoxy-benzoic acid isomers or analogs. The specific positioning of the electron-donating amino group ortho to the ethoxy substituent creates a unique electronic environment on the aromatic ring, directly impacting its reactivity, solubility, and suitability as a synthetic intermediate . Substituting a methoxy (e.g., 3-amino-4-methoxybenzoic acid) or a hydroxyl group (e.g., 3-amino-4-hydroxybenzoic acid) alters the compound's steric profile, pKa, and hydrogen-bonding capacity, leading to different reaction outcomes and downstream application failure [1]. The quantitative evidence below demonstrates the measurable property differences that make generic substitution a high-risk procurement decision.

3-Amino-4-ethoxybenzoic Acid: Differentiation Evidence


pKa Comparison: Ethoxy vs. Methoxy

3-Amino-4-ethoxybenzoic acid exhibits a predicted pKa of 4.65 ± 0.10 , which is 0.31 units lower (more acidic) than the predicted pKa of 4.96 for its methoxy analog, 3-amino-4-methoxybenzoic acid [1]. This difference in acidity influences the compound's ionization state at physiological pH and its behavior in aqueous reaction media.

Physicochemical property pKa Ionization state

Purity Comparison: Ethoxy vs. Methoxy

Commercially available 3-amino-4-ethoxybenzoic acid is offered with a minimum purity specification of 95% or 97% , whereas the widely available analog 3-amino-4-methoxybenzoic acid is typically supplied at a higher minimum purity of 98% . The slightly lower purity specification for the ethoxy analog may reflect synthetic challenges associated with the larger ethoxy substituent or differences in purification protocols.

Purity Quality control Synthetic intermediate

Synthetic Utility: Neratinib Precursor

3-Amino-4-ethoxybenzoic acid is a direct precursor to methyl 3-amino-4-ethoxybenzoate, a key raw material in the patented synthesis of neratinib (HKI-272), a potent HER2/EGFR tyrosine kinase inhibitor [1]. In contrast, the methoxy analog (3-amino-4-methoxybenzoic acid) is primarily utilized as a general reactant in the synthesis of VEGFR-2 inhibitors, representing a different therapeutic target class [2]. This distinction in downstream pharmaceutical application underscores the non-interchangeable nature of these two building blocks.

Pharmaceutical intermediate Neratinib EGFR inhibitor

Cost & Availability: Ethoxy vs. Methoxy

3-Amino-4-ethoxybenzoic acid is priced at approximately £322.00 per 1 gram or €465.00 per 1 gram , whereas the methoxy analog (3-amino-4-methoxybenzoic acid) is available at a significantly lower cost of approximately $50–$100 per 10 grams from bulk suppliers . This substantial price differential reflects the lower commercial availability and higher synthetic cost of the ethoxy analog, making it a more specialized procurement decision.

Procurement Cost analysis Supply chain

3-Amino-4-ethoxybenzoic Acid: Procurement & Application Scenarios


Neratinib & HER2/EGFR Inhibitor Synthesis

3-Amino-4-ethoxybenzoic acid is the preferred starting material for the preparation of methyl 3-amino-4-ethoxybenzoate, a critical intermediate in the synthesis of neratinib, a clinically approved HER2/EGFR tyrosine kinase inhibitor [1]. The ethoxy group at the 4-position is essential for the final drug's binding affinity and selectivity; substitution with a methoxy or hydroxyl group would lead to a different scaffold with altered kinase inhibition profile. Procurement of this specific building block is mandatory for research groups aiming to replicate or modify the neratinib synthesis pathway.

HDAC8 Inhibitor Design

Derivatives of 3-amino-4-ethoxybenzoic acid have been employed in structure-based design of HDAC8 inhibitors . The unique electronic properties conferred by the 3-amino-4-ethoxy substitution pattern influence the compound's interaction with the HDAC8 active site. While the parent acid itself may not be the final inhibitor, it serves as a key scaffold for generating focused libraries. Substituting a methoxy analog would alter the steric and electronic fit within the enzyme pocket, potentially reducing inhibitory activity.

Physicochemical Property Screening

The predicted pKa of 3-amino-4-ethoxybenzoic acid (4.65) makes it a valuable tool compound for studying the impact of subtle alkoxy chain modifications on ionization state, solubility, and permeability. Compared to the methoxy analog (pKa 4.96), the ethoxy derivative exhibits a measurable increase in acidity, which can be exploited to fine-tune the physicochemical profile of lead compounds. This quantitative difference allows medicinal chemists to make data-driven decisions when optimizing candidate molecules for oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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